molecular formula C16H14ClN3O2 B4278377 N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}FURAN-2-CARBOXAMIDE

N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}FURAN-2-CARBOXAMIDE

Cat. No.: B4278377
M. Wt: 315.75 g/mol
InChI Key: FGJZZSSGQABJPG-UHFFFAOYSA-N
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Description

N-{1-[(4-Chlorophenyl)Methyl]-5-Methyl-1H-Pyrazol-3-Yl}Furan-2-Carboxamide is a pyrazole-based compound featuring a 4-chlorobenzyl group at the pyrazole ring’s N1 position, a methyl substituent at C5, and a furan-2-carboxamide moiety at C3 (Figure 1).

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-11-9-15(18-16(21)14-3-2-8-22-14)19-20(11)10-12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJZZSSGQABJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}FURAN-2-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursorsThe final step involves the coupling of the pyrazole derivative with a furan ring under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative .

Scientific Research Applications

N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrazole Derivatives

The compound’s structural analogs differ in substituents, saturation, and functional groups, leading to distinct physicochemical and biological properties. Key comparisons are summarized below:

Table 1: Comparative Analysis of Pyrazole Derivatives
Compound Name/ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Findings
Target Compound 1H-Pyrazole N1: 4-Cl-benzyl; C5: Me; C3: Furan-2-carboxamide ~331.8 (calculated) Hypothesized strong H-bonding via carboxamide; potential bioactivity
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4,5-Dihydro-1H-pyrazole N1: Carbaldehyde; C3: 4-F-phenyl; C5: Ph ~282.3 Confirmed crystal structure; H-bonding via carbonyl
3-(2-Furyl)-N′-[(E)-(2-methoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 1H-Pyrazole C3: Furyl; C5: Carbohydrazide-linked methoxyphenyl ~378.4 (calculated) Carbohydrazide group enables Schiff base formation; altered solubility vs. carboxamide
(1-Methyl-3-(trifluoromethyl)-5-([3-(trifluoromethyl)phenyl]sulfanyl)-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate 1H-Pyrazole C3: CF₃; C5: S-linked CF₃-Ph; N1: Methyl; Carbamate-linked 4-Cl-Ph 509.85 High lipophilicity; carbamate group may enhance metabolic stability

Functional Group Impact on Properties

  • Carboxamide vs.
  • Chlorophenyl vs. Fluorophenyl : The 4-Cl substituent (target) is more electron-withdrawing than 4-F (), altering electronic distribution and reactivity .
  • Saturation : Dihydropyrazolines (e.g., ) exhibit ring strain and conformational flexibility, unlike the fully aromatic 1H-pyrazole core of the target compound, which may enhance planarity and π-stacking .

Crystallographic and Computational Insights

  • Crystal Packing : Analogous pyrazole derivatives () exhibit intermolecular H-bonding and van der Waals interactions, suggesting the target compound may adopt similar packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}FURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}FURAN-2-CARBOXAMIDE

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